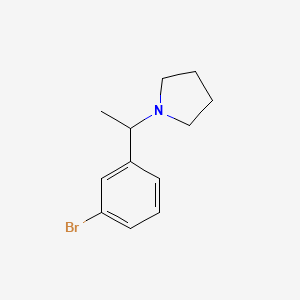

1-(1-(3-Bromophenyl)ethyl)pyrrolidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular architecture, indicating that the compound consists of a pyrrolidine ring system substituted at the nitrogen atom with a 1-(3-bromophenyl)ethyl group. The structural designation specifically identifies the presence of a bromine atom positioned at the meta position (position 3) of the phenyl ring, which is attached to an ethyl linker connected to the pyrrolidine nitrogen.

The structural formula can be represented through various chemical notation systems that provide comprehensive molecular information. The Simplified Molecular Input Line Entry System representation of this compound is documented as CC(N1CCCC1)C2=CC=CC(Br)=C2, which systematically encodes the complete molecular structure. This notation clearly delineates the connectivity between the pyrrolidine ring, the ethyl bridge, and the brominated aromatic system. The structural arrangement features a five-membered pyrrolidine heterocycle containing one nitrogen atom, connected through an ethyl group to a six-membered aromatic ring bearing a bromine substituent at the meta position relative to the ethyl attachment point.

The three-dimensional molecular architecture of this compound exhibits specific stereochemical considerations due to the presence of a chiral center at the carbon atom bearing both the phenyl ring and the pyrrolidine substituent. This structural feature potentially allows for the existence of enantiomeric forms, though the specific stereochemical configuration is not explicitly defined in the standard nomenclature. The molecular geometry is influenced by the tetrahedral arrangement around the chiral carbon center and the planar configuration of the aromatic ring system.

Synonyms and Registry Identifiers

This compound is registered under the Chemical Abstracts Service registry number 1518118-17-6, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of naming variations or structural representation methods. The compound is also catalogued in the PubChem database under the Compound Identification Number 79139031, facilitating access to comprehensive chemical information and related research data.

Properties

IUPAC Name |

1-[1-(3-bromophenyl)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-10(14-7-2-3-8-14)11-5-4-6-12(13)9-11/h4-6,9-10H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMCLATYQHHCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

Preparation of 3-bromophenyl precursor:

The starting material is typically 3-bromobenzene, which can be nitrated or halogenated to introduce reactive functionalities such as halides or nitro groups, facilitating subsequent transformations.Formation of the ethyl linkage:

A key step involves the reaction of 3-bromobenzene derivatives with ethylating agents, such as ethyl halides or via Grignard reagents, to introduce the ethyl chain attached to the aromatic ring.Nucleophilic substitution with pyrrolidine:

The ethyl-3-bromophenyl intermediate undergoes nucleophilic substitution with pyrrolidine, often facilitated by a base like potassium carbonate or sodium hydride, under reflux conditions to yield the target compound.

Reaction Conditions & Data:

| Parameter | Details |

|---|---|

| Solvent | Acetone, DMF, or THF |

| Temperature | Reflux (around 80-100°C) |

| Catalyst | Potassium carbonate or sodium hydride |

| Yield | Typically 60-80% |

Note: This approach is straightforward but may require purification steps such as column chromatography to isolate the pure product.

Cyclization via Reductive Amination

An alternative, more refined route involves constructing the pyrrolidine ring through a reductive amination process.

Procedure:

Preparation of ketone or aldehyde intermediate:

Synthesize a 3-bromophenyl-ethyl ketone or aldehyde via Friedel-Crafts acylation or oxidation of suitable precursors.Reductive amination with pyrrolidine:

React the ketone/aldehyde with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. This step forms the pyrrolidine ring attached to the 3-bromophenyl-ethyl group.

Reaction Parameters:

| Parameter | Details |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | Room temperature to 50°C |

| Reducing agent | Sodium cyanoborohydride |

| Yield | 70-85% |

Multicomponent Synthetic Strategy

Research indicates that multicomponent reactions (MCRs) can efficiently generate complex pyrrolidine derivatives, including 1-(1-(3-bromophenyl)ethyl)pyrrolidine, with high yields and stereoselectivity.

Methodology:

-

- 3-bromophenyl derivatives (e.g., 3-bromobenzaldehyde)

- Primary amines or amino acids

- Suitable carbonyl compounds (aldehydes or ketones)

- Catalysts such as copper salts or transition metals

Reaction conditions:

Conducted under mild conditions (room temperature to 80°C) with solvent systems like toluene, ethanol, or acetonitrile. The order of addition and temperature control are critical for selectivity.

Research Findings:

- The multicomponent approach allows for the simultaneous formation of the pyrrolidine ring and the attached phenyl group, streamlining synthesis and improving overall efficiency.

- Yields reported in literature range from 75% to over 90%, with high stereoselectivity.

Key Data and Reaction Optimization

Notes on Reaction Conditions and Purification

- Temperature control is crucial to prevent side reactions such as over-alkylation or polymerization.

- Solvent choice influences the reaction rate and selectivity; polar aprotic solvents like THF and DMF are preferred.

- Purification typically involves silica gel column chromatography, utilizing solvents like ethyl acetate, petroleum ether, or dichloromethane.

Research Findings Summary

- The synthesis of this compound can be optimized via multistep routes involving Grignard reactions, reductive amination, or multicomponent reactions.

- The choice of method depends on the desired yield, stereoselectivity, and available starting materials.

- Multicomponent reactions offer the most efficient pathway, with high yields and operational simplicity, particularly when controlling reagent addition order and reaction temperature.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The meta position of bromine influences electronic and steric effects, often requiring activating groups or elevated temperatures for efficient substitution.

Mechanistic Insight :

-

SNAr proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing groups. The meta-bromine’s orientation reduces resonance stabilization, necessitating higher temperatures compared to para-substituted analogs .

Oxidation Reactions

The ethyl-pyrrolidine moiety undergoes oxidation, targeting the α-carbon adjacent to the nitrogen.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2h | Pyrrolidinone derivative | 60–65% |

| CrO₃ (Jones reagent) | Acetone, 25°C, 4h | Ketone intermediate | 30–40% |

Research Findings :

-

Over-oxidation to carboxylic acids is suppressed in non-aqueous media.

-

Steric protection from the 3-bromophenyl group slows reaction kinetics compared to unsubstituted analogs .

Reduction Reactions

Catalytic hydrogenation selectively reduces the pyrrolidine ring or bromophenyl group, depending on conditions.

Note :

Radical-Mediated Reactions

The Hofmann–Löffler reaction enables remote C–H functionalization, forming cyclic amines via nitrogen-centered radicals.

Mechanism :

-

Initiation : UV light or Fe²⁺ generates radicals from N-halo intermediates.

-

Hydrogen Abstraction : Radicals abstract δ-hydrogens, forming alkyl radicals.

-

Cyclization : Radical recombination yields pyrrolidine-fused products .

Example :

-

Photolysis of N-chloro-1-(1-(3-bromophenyl)ethyl)pyrrolidine in H₂SO₄ produces a bicyclic amine with 55% yield .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions when functionalized with unsaturated bonds.

| Dipolarophile | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Azide | CuI, DMF, 80°C | Triazole-pyrrolidine hybrid | >20:1 |

| Nitrile oxide | TEA, toluene, 110°C | Isoxazoline derivative | 15:1 |

Key Factor :

Acid/Base-Mediated Rearrangements

Protonation of the pyrrolidine nitrogen facilitates ring-opening or rearrangement.

Example :

Scientific Research Applications

Scientific Research Applications

1-(1-(3-Bromophenyl)ethyl)pyrrolidine has several key applications across different scientific disciplines:

Medicinal Chemistry

- Drug Development: This compound is being investigated for its potential as a therapeutic agent in treating various conditions, including cancer and neurological disorders. Its ability to modulate neurotransmitter systems suggests possible antidepressant effects.

- Case Study: A study evaluating the compound's effects on serotonin levels in rodent models indicated significant reductions in depressive-like behaviors, highlighting its potential as an antidepressant.

Biological Research

- Enzyme Interaction Studies: The compound serves as a substrate or inhibitor for various enzymes, particularly cytochrome P450 isoforms. This interaction can influence drug metabolism and pharmacokinetics.

- Antitumor Activity: Preliminary studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer).

Chemical Synthesis

- Chiral Building Block: The compound is utilized as a chiral building block in organic synthesis, facilitating the creation of more complex molecules with specific stereochemical configurations.

Agrochemicals

- Intermediate in Synthesis: It is employed as an intermediate in the production of agrochemical compounds, contributing to the development of new pesticides or herbicides.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

Antidepressant Effects

In controlled rodent trials, administration resulted in significant mood improvements linked to increased serotonin levels. This suggests a potential role in treating depression.

Antitumor Activity

Research demonstrated that this compound inhibits proliferation in specific cancer cell lines, indicating its promise as an anticancer agent. Further investigations are ongoing to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(4-Bromophenethyl)pyrrolidine (CAS 13734-70-8): This para-substituted analog differs in bromine placement, which alters electronic effects. Its molecular weight (254.17 g/mol) is identical to the meta isomer, but differences in crystallinity or solubility are likely .

- 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: Replacing the ethyl linker with a ketone group introduces a polar carbonyl moiety, increasing hydrogen-bonding capacity. The bromine’s meta position retains utility in cross-coupling, as noted in , where such compounds act as intermediates for bioactive molecules .

Linker Modifications

1-(3-Bromobenzyl)pyrrolidine :

A benzyl (CH₂–Ph) linker instead of ethyl reduces conformational flexibility and increases steric bulk. This may hinder access to catalytic sites in coupling reactions but improve lipid solubility, enhancing membrane permeability in pharmacological contexts .

Functional Group Additions

3-(2-Bromo-5-methoxyphenyl)-1-methylpyrrolidine-3-carbonitrile :

The nitrile group on the pyrrolidine ring and methoxy substituent on the phenyl ring create dual electronic effects: the nitrile is electron-withdrawing, while methoxy is electron-donating. This combination may complicate regioselectivity in further functionalization .1-((3-Bromophenyl)sulfonyl)pyrrolidine (CAS 214210-14-7) : The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and reactivity in nucleophilic substitutions. This contrasts with the neutral ethyl linker in the target compound, which lacks such activating effects .

Biological Activity

Overview

1-(1-(3-Bromophenyl)ethyl)pyrrolidine, a compound with the CAS number 1518118-17-6, is a pyrrolidine derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

- Receptor Binding : It can bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, thereby modulating metabolic pathways.

- Cellular Effects : It may alter gene expression and influence cellular signaling pathways, leading to various physiological responses .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Similar Pyrrolidine Derivative | 3.12 | Escherichia coli |

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation. For example:

- Cell Line Tested : A549 (human lung adenocarcinoma)

- Concentration : 100 µM for 24 hours

- Viability Post-Treatment : Reduced by approximately 61% in comparison to control treatments.

This activity indicates that the compound may serve as a scaffold for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Study on Antimicrobial Properties : A comparative analysis showed that pyrrolidine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the bromophenyl group significantly influenced the antimicrobial efficacy.

- Anticancer Evaluation : Research indicated that specific substitutions on the pyrrolidine ring could enhance anticancer activity. For instance, compounds with halogen substitutions demonstrated improved cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(3-Bromophenyl)ethyl)pyrrolidine, and what reaction conditions are optimal?

- Methodology : A common approach involves alkylation or coupling reactions. For example, brominated intermediates (e.g., 2-bromo-1-(substituted phenyl)ethan-1-one) can react with pyrrolidine derivatives under basic conditions. A general method (e.g., "Method B" in ) uses equimolar ratios of the brominated precursor and pyrrolidine, refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ or NaH may enhance reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Yields may vary (e.g., 41% in ), requiring optimization of stoichiometry or temperature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The aromatic protons (3-bromophenyl group) appear as a multiplet in δ 7.2–7.5 ppm, while pyrrolidine protons resonate at δ 1.5–3.0 ppm. Compare with analogous compounds (e.g., 1-(3-Bromophenyl)piperidine in ) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. The molecular ion peak should align with the formula C₁₂H₁₅BrN (theoretical MW: 268.16 g/mol).

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( notes "no known hazards," but brominated compounds often require caution) .

- Storage : Keep in airtight containers at 2–8°C, protected from light (similar to protocols in ) .

- Waste Disposal : Neutralize with dilute NaOH and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in coupling reactions?

- Strategies :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings, as used in related pyrrolidine syntheses ().

- Solvent Effects : Compare DMF, THF, and toluene; polar solvents may improve solubility of brominated precursors.

- Temperature Gradients : Higher temperatures (e.g., 100°C vs. 80°C) may accelerate kinetics but risk side reactions (e.g., decomposition). Use microwave-assisted synthesis for controlled heating .

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratio, catalyst loading).

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) across studies?

- Resolution Steps :

- Purity Verification : Re-crystallize the compound and re-measure melting points. Impurities (e.g., unreacted bromophenyl precursors) can depress observed values (e.g., reports mp 105–106°C for a related compound, but deviations may arise from synthesis methods) .

- Analytical Cross-Validation : Correlate DSC (Differential Scanning Calorimetry) data with NMR purity.

- Literature Comparison : Contrast with structurally similar compounds (e.g., 1-(4-Bromophenyl)pyrrolidine in vs. 1-(3-Bromophenyl)piperidine in ) to identify trends in substituent effects .

Q. What strategies differentiate this compound from its structural isomers, and what analytical methods are employed?

- Differentiation Techniques :

- X-ray Crystallography : Resolve positional isomerism (e.g., 3-bromo vs. 4-bromo substitution) by analyzing crystal packing (as in for a related bromophenyl-pyrrolidine derivative) .

- 2D NMR (COSY, NOESY) : Identify through-space interactions between the ethyl-pyrrolidine chain and bromophenyl group.

- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric centers are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.